1-(3,4-dimethoxyphenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide
Description
This compound is a structurally complex heterocyclic molecule featuring a triazacyclopenta[cd]azulene core. Key substituents include a 3,4-dimethoxyphenyl group, a phenoxymethyl moiety, and a methyl-substituted carbothioamide side chain.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-N-methyl-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-27-25(34)24-23(17-12-13-20(31-2)21(15-17)32-3)19-11-7-8-14-29-22(28-30(24)26(19)29)16-33-18-9-5-4-6-10-18/h4-6,9-10,12-13,15H,7-8,11,14,16H2,1-3H3,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZFJIVSUOPGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)COC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazacyclopentaazulene Cores
Compounds from (e.g., 9a–9k ) share the 5,6,7,8-tetrahydro-2α,4α,8α-triazacyclopenta[cd]azulene scaffold but differ in substituents:
- Thioamide vs. Amide : Derivatives like 9a–9k (thioamide) and 9l–9o (amide) highlight the role of the C=S group. Thioamides exhibit greater lipophilicity and altered hydrogen-bonding capacity compared to amides, which may enhance membrane permeability or target binding .
- Aryl Substituents: The target compound’s 3,4-dimethoxyphenyl group contrasts with simpler aryl groups in 9a–9k.
Hydrazinecarbothioamide Derivatives
discusses N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides (e.g., compound 6 , IC₅₀ = 0.8 µM/L against MCF-7 cells):
- Core Structure : Unlike the triazacyclopentaazulene system, these compounds feature a hydrazinecarbothioamide backbone with pyridinylidene groups. The rigid planar structure may facilitate DNA intercalation, a mechanism proposed for their anticancer activity .
- Substituent Effects: The target compound’s phenoxymethyl group introduces steric bulk compared to the pyridinyl groups in . This could modulate interactions with hydrophobic binding pockets in cellular targets.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, a structurally distinct compound with a fused imidazo-pyridine core:
- Functional Groups: The nitro and cyano groups in this derivative contrast with the methoxy and carbothioamide groups in the target compound.
- Physicochemical Properties : The target compound’s higher molecular weight (due to the triazacyclopentaazulene core) may reduce solubility compared to the imidazo-pyridine derivative, which has ester groups that improve hydrophilicity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Activity
Key Research Findings
- Antioxidant Potential: Thioamide derivatives in and demonstrate strong antioxidant activity, likely due to radical stabilization by electron-donating groups (e.g., methoxy) .
- Anticancer Mechanisms : The rigid hydrazinecarbothioamides in suggest that planar structures enhance anticancer efficacy, whereas the bulkier triazacyclopentaazulene core may favor different binding modes .
- Synthetic Strategies : The target compound’s synthesis likely parallels methods in , involving cyclization and functionalization of the azulene core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
